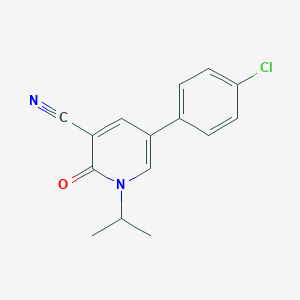

5-(4-Chlorophenyl)-1-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

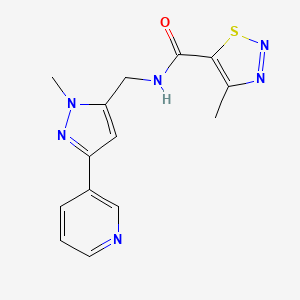

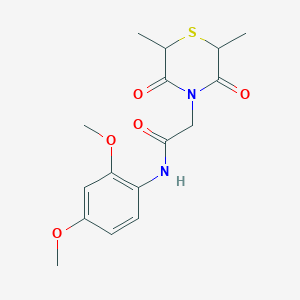

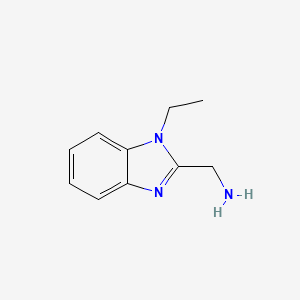

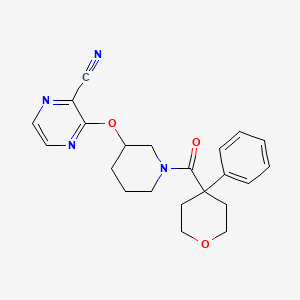

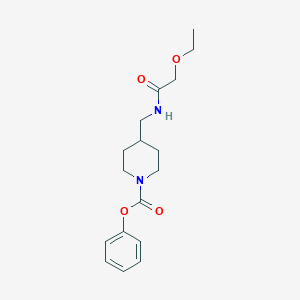

This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a nitrile group (-C≡N), which is often involved in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the chlorophenyl group might be introduced via a nucleophilic aromatic substitution reaction . The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrile group could potentially introduce polarity to the molecule . The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The nitrile group could be hydrolyzed to produce a carboxylic acid. The chlorophenyl group might undergo further substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could affect its polarity and therefore its solubility in different solvents .Scientific Research Applications

Antiviral Activity

Specific Scientific Field

Medicinal chemistry and virology.

Summary of the Application

“5-(4-Chlorophenyl)-1-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” (let’s call it Compound X) has demonstrated antiviral activity. Researchers have explored its potential as an antiviral agent against specific viruses.

Experimental Procedures

Synthesis

Compound X is synthesized from 4-chlorobenzoic acid through a six-step process. Esterification with methanol, hydrazination, salt formation, and cyclization yield the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Further conversion into sulfonyl chloride and nucleophilic attack of amines leads to the title sulfonamides .

Results and Outcomes

- Compound X exhibits antiviral activity against tobacco mosaic virus (TMV). Notably, derivatives 7b and 7i show promising results .

- The title compound (7a) with a heterocyclic ring substituent in the sulfonamide part also displays reasonably good activity .

Green Synthesis

Specific Scientific Field

Green chemistry and sustainable synthesis.

Summary of the Application

Compound X can be synthesized using a green approach. Researchers have successfully prepared it in a cholinium chloride/urea eutectic mixture, which is an environmentally friendly reaction medium .

Experimental Procedures

Results and Outcomes

Other Potential Applications

Specific Scientific Field

Various fields, including pharmacology and agriculture.

Summary of the Application

Researchers have explored other applications of Compound X, although these are not as extensively studied as the antiviral activity.

Experimental Procedures

Pharmacological Studies

Some 1,3,4-thiadiazoles (related compounds) have displayed anticonvulsant, antifungal, and antibacterial properties . Compound X’s potential in these areas warrants further investigation.

Agricultural Applications

Sulfonamide derivatives, including Compound X, have been considered for herbicidal properties . However, more research is needed to fully understand their efficacy.

Results and Outcomes

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-(4-chlorophenyl)-2-oxo-1-propan-2-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-10(2)18-9-13(7-12(8-17)15(18)19)11-3-5-14(16)6-4-11/h3-7,9-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFXOTGDKFIWGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=C(C1=O)C#N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-1-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{7-Azaspiro[4.5]decan-8-yl}methanol](/img/structure/B2660448.png)

![N-(1-cyanocyclopentyl)-2-[4-(6-fluoro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2660449.png)

![(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2660450.png)

![(E)-2-Phenyl-N-[phenyl(pyridin-2-YL)methyl]ethenesulfonamide](/img/structure/B2660452.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2660457.png)